1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S703313
CAS No.
321-37-9
M.F
C8H4ClF3O
M. Wt
208.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

CAS Number

321-37-9

Product Name

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(4-chlorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

InChI

InChI=1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H

InChI Key

DYPQUENOGZXOGE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)Cl

The exact mass of the compound 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405747. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9) is a highly activated, bi-functional aryl trifluoromethyl ketone. It features a strongly electron-withdrawing trifluoromethyl (-CF3) group that renders the carbonyl carbon exceptionally electrophilic, alongside a para-chloro substituent that serves as a versatile handle for downstream cross-coupling. In industrial and laboratory procurement, it is primarily sourced as a premium precursor for the synthesis of chiral trifluoromethylated alcohols, specialized ketimines, and active pharmaceutical ingredients (APIs). Its dual functionality allows it to undergo rapid nucleophilic additions or asymmetric reductions at the carbonyl center, followed by transition-metal-catalyzed functionalization at the aryl chloride position, making it a highly efficient scaffold for complex molecule synthesis [1].

Substituting 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone with non-fluorinated analogs like 4-chloroacetophenone drastically reduces carbonyl electrophilicity, leading to sluggish nucleophilic additions and failing to provide the metabolic stability associated with the CF3 group in final pharmaceutical products. Conversely, substituting it with the unsubstituted 2,2,2-trifluoroacetophenone removes the critical para-chloro handle, entirely preventing subsequent cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) on the aryl ring [1]. Furthermore, in asymmetric reduction workflows, the absence of the para-chloro group alters the steric environment, often degrading the enantiomeric excess (ee) achieved with standard biocatalysts or chiral transition-metal catalysts. Thus, for multi-step syntheses requiring both a chiral CF3-alcohol motif and aryl functionalization, generic substitution results in synthetic dead-ends or necessitates costly, multi-step workarounds.

Carbonyl Activation: Enhanced Electrophilicity via the CF3 Group

The presence of the trifluoromethyl group in 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone profoundly activates the carbonyl carbon toward nucleophilic attack. Compared to the non-fluorinated baseline, 4-chloroacetophenone, the trifluoromethylated analog exhibits a hydration constant (K_hyd) and nucleophilic addition rate that are orders of magnitude higher, reflecting its extreme electrophilicity. This activation allows for rapid, high-yield formation of trifluoromethyl ketimines (e.g., 76-95% yields with anilines) and tertiary alcohols even with less reactive nucleophiles, whereas 4-chloroacetophenone requires forcing conditions or stronger organometallic reagents to achieve comparable conversion [1].

Evidence DimensionCarbonyl electrophilicity and ketimine formation yield
Target Compound Data76-95% yield of corresponding ketimines under standard reflux
Comparator Or Baseline4-Chloroacetophenone (non-fluorinated)
Quantified DifferenceOrders of magnitude higher reactivity; quantitative conversion with weak nucleophiles vs. sluggish reaction for the non-fluorinated analog
ConditionsCondensation with anilines in toluene under reflux with acid catalysis

Procurement of the CF3-activated ketone ensures high yields and shorter reaction times in the synthesis of sterically hindered or complex tertiary alcohols and ketimines.

Stereocontrol: High Enantiomeric Excess in Asymmetric Reduction

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a benchmark substrate for asymmetric reduction, utilizing both biocatalysts (e.g., alcohol dehydrogenases) and chemical catalysts (e.g., Ru-based transfer hydrogenation). The distinct steric and electronic differentiation between the para-chlorophenyl group and the CF3 group enables highly effective enantio-discrimination. Reductions of this compound routinely achieve >96% enantiomeric excess (ee), outperforming or matching the unsubstituted 2,2,2-trifluoroacetophenone, which can sometimes exhibit lower selectivity due to reduced steric contrast between the phenyl and CF3 groups in specific catalytic pockets [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric reduction
Target Compound Data>96.9% ee using specific alcohol dehydrogenases
Comparator Or Baseline2,2,2-Trifluoroacetophenone
Quantified DifferenceEnhanced or equivalent enantio-discrimination due to the para-chloro steric anchor
ConditionsBiocatalytic reduction using Pichia pastoris alcohol dehydrogenase (PPADH)

High ee directly translates to reduced purification costs and higher yields of enantiopure APIs, justifying the selection of this specific halogenated precursor.

Synthetic Versatility: Aryl Chloride as a Cross-Coupling Handle

Unlike 2,2,2-trifluoroacetophenone, 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone possesses a para-chloro substituent that remains intact during carbonyl functionalization (such as Grignard addition or enzymatic reduction). This aryl chloride serves as a robust electrophile for subsequent palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Procurement of the unsubstituted analog entirely eliminates this synthetic pathway, requiring buyers to either pre-functionalize the arene (which is often incompatible with the highly reactive CF3-carbonyl) or abandon the modular synthesis of para-substituted trifluoromethylated aromatics [1].

Evidence DimensionCross-coupling compatibility
Target Compound DataEnables downstream Pd/Ni-catalyzed cross-coupling at the para position
Comparator Or Baseline2,2,2-Trifluoroacetophenone
Quantified Difference100% retention of cross-coupling capability vs. 0% for the unsubstituted analog
ConditionsSequential synthesis (carbonyl functionalization followed by aryl cross-coupling)

Procuring the para-chloro variant allows chemists to build diverse libraries of CF3-containing molecules from a single advanced intermediate, streamlining supply chains.

Synthesis of Chiral Trifluoromethylated APIs

Where this compound is the right choice for producing enantiopure 1-(4-chlorophenyl)-2,2,2-trifluoroethanol derivatives via asymmetric hydrogenation or biocatalytic reduction [1]. The high ee achievable with this substrate makes it an ideal starting material for pharmaceuticals requiring the metabolic stability of a CF3 group combined with precise stereochemistry.

Modular Agrochemical Development

Where this compound is the right choice for synthesizing trifluoromethyl ketimines and subsequent heterocycles. The intact para-chloro group allows for late-stage cross-coupling, enabling agrochemical researchers to fine-tune the lipophilicity and target-binding affinity of novel pesticidal or herbicidal candidates without redesigning the entire synthetic route [2].

Benchmarking Asymmetric Catalysts

Where this compound is the right choice as a standardized, highly demanding substrate for evaluating the enantio-discrimination capabilities of novel biocatalysts and transition-metal transfer hydrogenation systems. Its specific steric profile provides a rigorous test for catalyst selectivity compared to simpler unhalogenated analogs [1].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

321-37-9

Wikipedia

4'-Chloro-2,2,2-trifluoroacetophenone

General Manufacturing Information

Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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